molecular formula C19H13F3N2O3 B2581355 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide CAS No. 1797874-20-4

3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide

Katalognummer B2581355
CAS-Nummer: 1797874-20-4
Molekulargewicht: 374.319
InChI-Schlüssel: NOFLEKMGRNFAQE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide, also known as PF-06282999, is a small molecule drug that has been developed for the treatment of various diseases. It belongs to the class of benzamide derivatives and has shown promising results in preclinical studies.

Wirkmechanismus

3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4), which plays a crucial role in the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting PDE4, this compound increases the levels of cAMP, which in turn activates various signaling pathways that are involved in cell growth, differentiation, and survival. The compound has also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are implicated in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In animal models of neurological disorders, this compound has been shown to improve cognitive function and reduce neuronal damage.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide is its selectivity towards PDE4, which reduces the risk of off-target effects. The compound has also shown good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to formulate for clinical use. In addition, further studies are needed to evaluate the safety and efficacy of the compound in humans.

Zukünftige Richtungen

There are several future directions for the development and application of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide. One potential application is in the treatment of cancer, where the compound has shown promising results in preclinical studies. Further studies are needed to evaluate its efficacy in various types of cancer and to determine the optimal dosing regimen. Another potential application is in the treatment of neurological disorders, where this compound has shown neuroprotective effects in animal models. Further studies are needed to evaluate its efficacy in humans and to determine the optimal dosing regimen. In addition, further studies are needed to evaluate the safety and efficacy of this compound in combination with other drugs.

Synthesemethoden

The synthesis of 3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide involves the reaction of 2-(trifluoromethoxy)aniline with 3-hydroxypyridine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with 4-fluorobenzoic acid and triethylamine to obtain this compound. The overall yield of the synthesis is around 30%, and the purity of the compound is more than 99%.

Wissenschaftliche Forschungsanwendungen

3-(pyridin-2-yloxy)-N-(2-(trifluoromethoxy)phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In preclinical studies, it has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function. The compound has also been tested in animal models of Alzheimer's disease and multiple sclerosis, where it showed significant neuroprotective effects.

Eigenschaften

IUPAC Name

3-pyridin-2-yloxy-N-[2-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3/c20-19(21,22)27-16-9-2-1-8-15(16)24-18(25)13-6-5-7-14(12-13)26-17-10-3-4-11-23-17/h1-12H,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOFLEKMGRNFAQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.